(3-Chlorophenyl)(piperazin-1-yl)methanone
Overview
Description
(3-Chloro-phenyl)-piperazin-1-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry . This compound is characterized by the presence of a 3-chlorophenyl group attached to a piperazine ring, which imparts unique chemical and biological properties.
Scientific Research Applications
(3-Chloro-phenyl)-piperazin-1-yl-methanone has a wide range of applications in scientific research:
Future Directions
Mechanism of Action
Target of Action
The primary target of (3-Chlorophenyl)(piperazin-1-yl)methanone is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes. It is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids, into arachidonic acid and glycerol .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . By binding to the active site of the enzyme, it prevents the hydrolysis of 2-AG, thereby increasing the concentration of this endocannabinoid in the system . This leads to enhanced activation of the cannabinoid receptors, CB1 and CB2, which are part of the endocannabinoid system .
Biochemical Pathways
The inhibition of MAGL by this compound affects the endocannabinoid system . This system is involved in various physiological processes, including pain sensation, mood, and memory . By preventing the degradation of 2-AG, the compound increases the activation of the cannabinoid receptors, thereby modulating these processes .
Result of Action
The inhibition of MAGL by this compound leads to an increase in the concentration of 2-AG in the system . This results in enhanced activation of the cannabinoid receptors, which can modulate various physiological processes . The compound has also shown promising antiproliferative activity on breast and ovarian cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-phenyl)-piperazin-1-yl-methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . The deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to optimize yield and purity . The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-phenyl)-piperazin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A widely used piperazine derivative with similar biological activities.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative known for its psychoactive properties.
3-Chloromethcathinone (3-CMC): A cathinone derivative with a similar chemical structure.
Uniqueness
(3-Chloro-phenyl)-piperazin-1-yl-methanone is unique due to its specific substitution pattern and its ability to interact with multiple serotonin receptors, making it a valuable compound for research in neuropharmacology and medicinal chemistry .
Properties
IUPAC Name |
(3-chlorophenyl)-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDRVSCKFZIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360082 | |
Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100939-90-0 | |
Record name | (3-Chlorophenyl)-1-piperazinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100939-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorobenzoyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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